molecular formula C13H13F3N2 B10908903 1-(2,2,2-trifluoroethyl)-2,3,4,9-tetrahydro-1H-beta-carboline CAS No. 832740-14-4

1-(2,2,2-trifluoroethyl)-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No.: B10908903
CAS No.: 832740-14-4
M. Wt: 254.25 g/mol
InChI Key: MSBSOKRUKVOFIK-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a synthetic compound that belongs to the beta-carboline family. Beta-carbolines are known for their diverse biological activities, including psychoactive, antimicrobial, and anticancer properties. The trifluoroethyl group in this compound enhances its chemical stability and biological activity, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,2,2-Trifluoroethyl)-2,3,4,9-tetrahydro-1H-beta-carboline can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where tryptamine is reacted with 2,2,2-trifluoroacetaldehyde under acidic conditions. The reaction typically proceeds as follows:

    Reagents: Tryptamine, 2,2,2-trifluoroacetaldehyde

    Conditions: Acidic medium (e.g., hydrochloric acid), room temperature to moderate heating

    Yield: Moderate to high, depending on reaction conditions and purification methods

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Pictet-Spengler reaction, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,2-Trifluoroethyl)-2,3,4,9-tetrahydro-1H-beta-carboline undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Hydrogenated beta-carbolines

    Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

1-(2,2,2-Trifluoroethyl)-2,3,4,9-tetrahydro-1H-beta-carboline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and neuroprotective properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,2,2-trifluoroethyl)-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with various molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and DNA

    Pathways: Modulation of neurotransmitter systems, inhibition of enzyme activity, and induction of apoptosis in cancer cells

Comparison with Similar Compounds

1-(2,2,2-Trifluoroethyl)-2,3,4,9-tetrahydro-1H-beta-carboline can be compared with other beta-carbolines and trifluoroethyl-containing compounds:

    Similar Compounds: Harmine, harmaline, 1-(2,2,2-trifluoroethyl)-1H-indole

    Uniqueness: The trifluoroethyl group provides enhanced stability and biological activity, distinguishing it from other beta-carbolines.

Properties

CAS No.

832740-14-4

Molecular Formula

C13H13F3N2

Molecular Weight

254.25 g/mol

IUPAC Name

1-(2,2,2-trifluoroethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

InChI

InChI=1S/C13H13F3N2/c14-13(15,16)7-11-12-9(5-6-17-11)8-3-1-2-4-10(8)18-12/h1-4,11,17-18H,5-7H2

InChI Key

MSBSOKRUKVOFIK-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=C1C3=CC=CC=C3N2)CC(F)(F)F

Origin of Product

United States

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